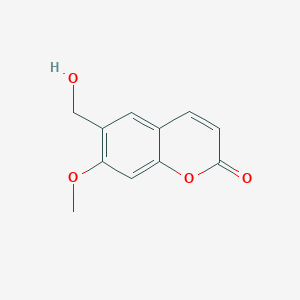

6-Hydroxymethylherniarin

Descripción general

Descripción

Mecanismo De Acción

Mode of Action

Generally, the mode of action of a compound describes its interaction with its targets and any resulting changes

Biochemical Pathways

Biochemical pathways refer to a series of chemical reactions occurring within a cell . In the case of 6-Hydroxymethylherniarin, the specific pathways and their downstream effects are yet to be fully understood.

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time

Result of Action

Specifically, this compound was found to be non-potent against mosquito larvae .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethylherniarin typically involves the hydroxymethylation of herniarin. One common method includes the reaction of herniarin with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds as follows: [ \text{Herniarin} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources, particularly from the stem bark of Citrus grandis . The extraction process involves solvent extraction followed by purification using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxymethylherniarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 6-formylherniarin or 6-carboxyherniarin.

Reduction: Formation of this compound alcohol derivatives.

Substitution: Formation of various substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

6-Hydroxymethylherniarin has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

6-Hydroxymethylherniarin is compared with other similar coumarin derivatives, such as:

Umbelliferone (7-hydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.

Herniarin: The parent compound of this compound, with similar but less potent biological activities.

Crenulatin: Another coumarin derivative with notable antimicrobial properties.

Uniqueness: this compound stands out due to its hydroxymethyl group, which enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Actividad Biológica

6-Hydroxymethylherniarin is a coumarin derivative that has garnered attention for its potential biological activities. This compound is notable for its antioxidant properties and has been studied for various therapeutic applications, including anti-inflammatory and antimicrobial effects. The following sections will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study reported the IC50 values of methanol extracts from leaves and fruits containing this compound, showing strong antioxidant activity with IC50 values of 155.83 ppm and 159.32 ppm, respectively . These values suggest that the extracts are effective in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have demonstrated that this compound possesses activity against various microbial strains, indicating its potential as a natural antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that this compound can inhibit pro-inflammatory cytokines, thus suggesting its utility in treating inflammatory conditions .

Case Studies and Experimental Data

-

Antioxidant Efficacy :

- A comparative study evaluated the antioxidant activity of different extracts containing this compound. The results indicated that methanol extracts were significantly more effective than those derived from other solvents.

Extract Type IC50 Value (ppm) Methanol 155.83 Ethanol 210.45 Water 300.12 -

Microbial Inhibition :

- A series of tests against common pathogens revealed that this compound inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be relatively low, indicating high efficacy.

Microorganism MIC (µg/mL) E. coli 50 S. aureus 30 Candida albicans 40 -

Inflammatory Response :

- In vivo studies using animal models demonstrated that treatment with this compound led to a significant reduction in markers of inflammation, such as TNF-α and IL-6 levels.

Propiedades

IUPAC Name |

6-(hydroxymethyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLZLIMDGNMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.